

in vivo efficacy of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one derivatives

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Compound of Interest

Compound Name:	3-Isobutyl-2-mercapto-3H-quinazolin-4-one
Cat. No.:	B169140

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In Vivo Efficacy of Quinazolin-4-one Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 2,3-disubstituted-3H-quinazolin-4-one derivatives, focusing on their anti-inflammatory and anticancer activities. The data presented is compiled from preclinical studies to offer insights into the therapeutic potential of this class of compounds.

Anti-Inflammatory Activity of Quinazolin-4-one Derivatives

Several studies have demonstrated the anti-inflammatory potential of quinazolin-4-one derivatives in animal models. The carrageenan-induced rat paw edema model is a widely used acute inflammation assay to evaluate the efficacy of new anti-inflammatory agents.

Comparative Efficacy Data

The following table summarizes the in vivo anti-inflammatory activity of various quinazolin-4-one derivatives compared to the standard drug, indomethacin. The efficacy is measured as the percentage inhibition of paw edema in rats.

Compound	Dose (mg/kg)	Time (h)	% Inhibition of Edema	Reference Compound	% Inhibition of Edema (Reference)
VIa	20	3	78.5	Indomethacin (20 mg/kg)	72.3
VIb	20	3	82.1	Indomethacin (20 mg/kg)	72.3
11b	100	3	65.4	Indomethacin (10 mg/kg)	55.2
15c	100	3	58.9	Indomethacin (10 mg/kg)	55.2
Compound 1	56.25	2	47.94	-	-
Compound 2	41.75	2	24.60	-	-
Compound 3	89.25	2	56.45	-	-

Table 1: In vivo anti-inflammatory activity of quinazolin-4-one derivatives in the carrageenan-induced rat paw edema model.[1][2][3]

Compounds VIa and VIb demonstrated potent anti-inflammatory effects, with efficacy comparable to the standard drug indomethacin[1]. Notably, some derivatives exhibited a good safety profile concerning gastric ulceration, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs)[1][4].

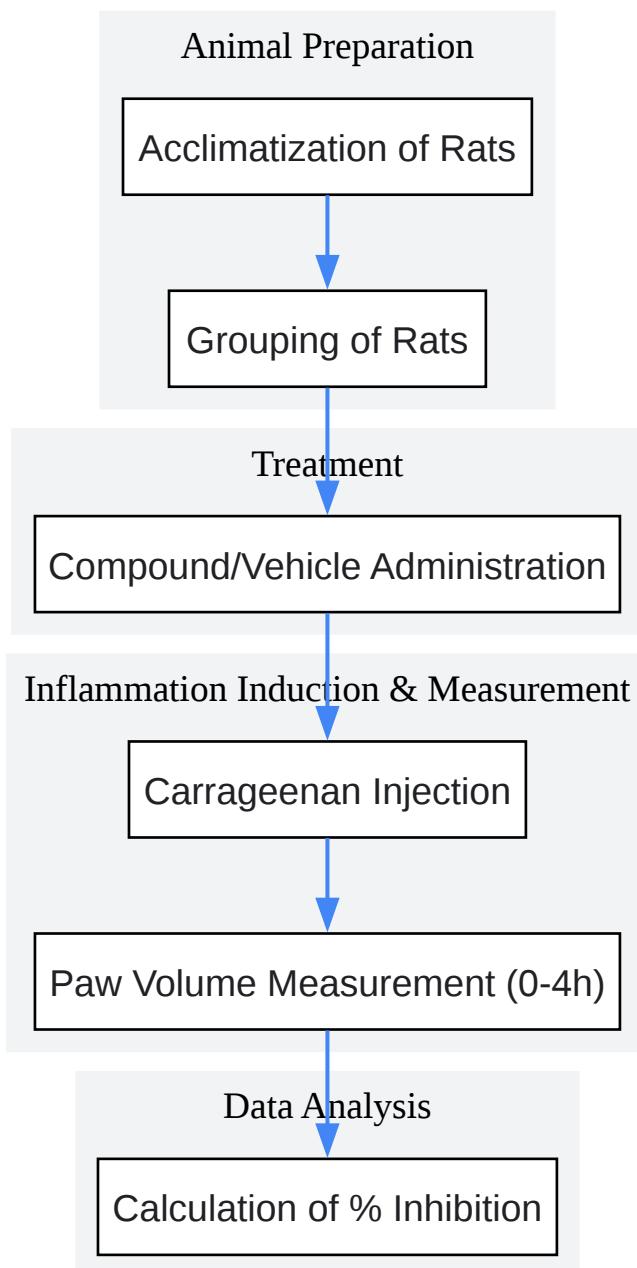
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the methodology used to assess the acute anti-inflammatory activity of the tested compounds.

- Animal Model: Wistar albino rats of either sex (150-200 g) are used.

- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
- Grouping: Rats are divided into control, standard, and test groups, typically with six animals per group.
- Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.
- Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = $[(V_c - V_t) / V_c] * 100$ Where V_c is the mean paw volume of the control group, and V_t is the mean paw volume of the test group.

Experimental Workflow: Anti-inflammatory Assay



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Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Anticancer Activity of Quinazolin-4-one Derivatives

Quinazolin-4-one derivatives have also been investigated for their anticancer properties. In vivo studies using tumor-bearing animal models are crucial for evaluating their therapeutic potential.

Comparative Efficacy Data

The following table presents the in vivo anticancer activity of 2-substituted quinazolin-4(3H)-ones against Dalton's Lymphoma Ascites (DLA) cells in Swiss albino mice. The efficacy is assessed by the increase in the mean survival time (MST) of the treated mice compared to the control group.

Compound	Dose (mg/kg)	Mean Survival Time (MST) in days	% Increase in Lifespan
Control	-	21.4 ± 0.51	-
IIIa	50	28.2 ± 0.73	31.77
100	30.6 ± 0.81	42.99	
IIIb	50	32.4 ± 0.68	51.40
100	35.8 ± 0.75	67.28	
IIIc	50	30.8 ± 0.55	43.92
100	33.2 ± 0.63	55.14	
IIId	50	34.6 ± 0.71	61.68
100	38.4 ± 0.88	79.43	

Table 2: In vivo antitumor activity of 2-styryl quinazolin-4(3H)-ones against DLA cells in mice.[\[5\]](#)

Compounds IIIb and IIId showed a significant increase in the lifespan of tumor-bearing mice, indicating potent antitumor activity[\[5\]](#).

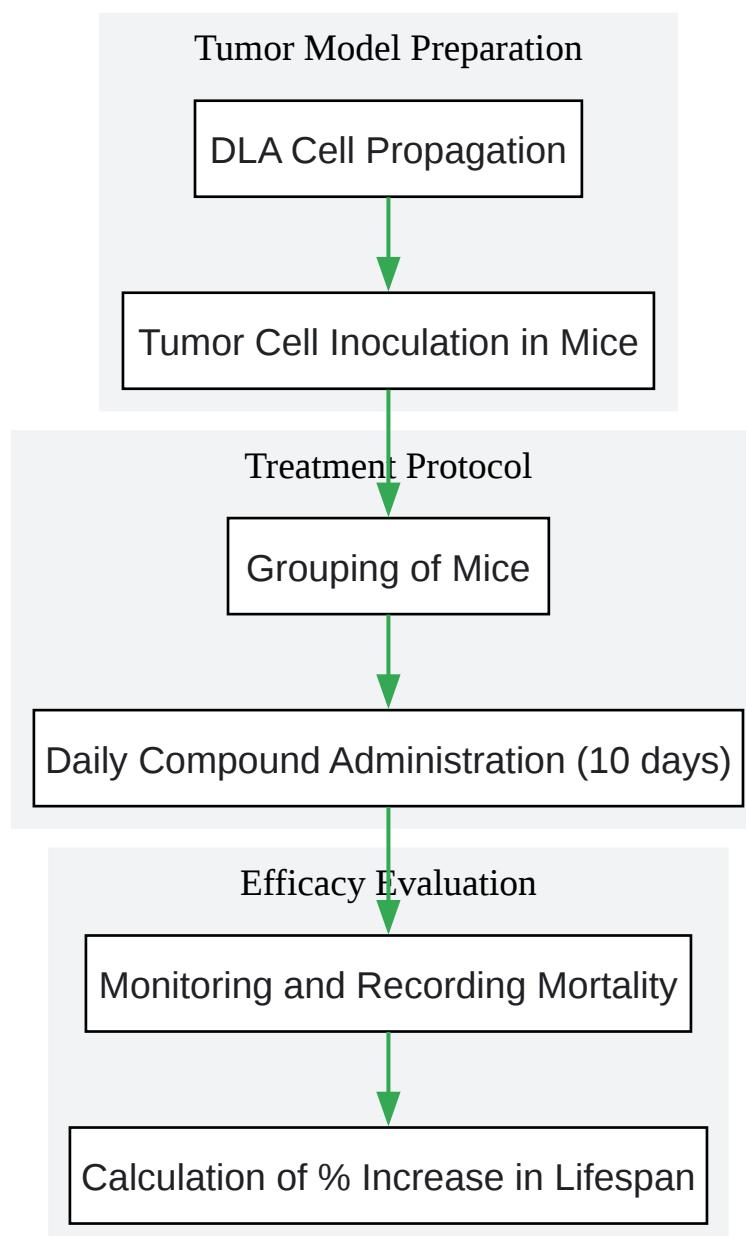
Experimental Protocol: Dalton's Lymphoma Ascites (DLA) Model

This protocol details the procedure for evaluating the in vivo anticancer efficacy of compounds using the DLA cell line in mice.

- Animal Model: Swiss albino mice (20-25 g) are used for the study.

- Tumor Cell Line: Dalton's Lymphoma Ascites (DLA) cells are propagated in the intraperitoneal cavity of the mice.
- Tumor Inoculation: 1×10^6 DLA cells are injected into the peritoneal cavity of each mouse.
- Grouping: The mice are divided into a control group and test groups.
- Compound Administration: The test compounds are administered orally as a suspension in 0.3% w/v carboxymethyl cellulose (CMC) at specified doses (e.g., 50 mg/kg and 100 mg/kg). Treatment starts 24 hours after tumor inoculation and continues once daily for 10 days. The control group receives the vehicle only.
- Observation: The mice are monitored daily, and the mortality is recorded.
- Calculation of Efficacy: The anticancer efficacy is evaluated by calculating the percentage increase in lifespan (% ILS) using the formula: $\% \text{ ILS} = [(\text{MST of treated group} / \text{MST of control group}) - 1] * 100$

Experimental Workflow: Anticancer Assay



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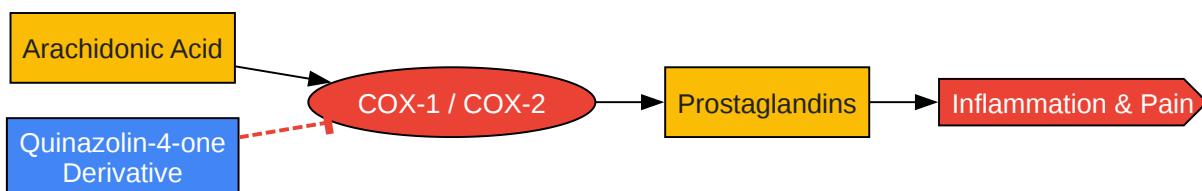
Caption: Workflow for the Dalton's Lymphoma Ascites (DLA) Anticancer Assay.

Signaling Pathways

The anticancer and anti-inflammatory activities of quinazolin-4-one derivatives are often attributed to their interaction with specific signaling pathways. For instance, their anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX)

enzymes, which are key in the inflammatory cascade. Their anticancer effects are linked to various mechanisms, including the inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis[6][7].

Simplified COX Inhibition Pathway



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Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Quinazolin-4-one Derivatives.

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